molecular formula C20H23NO5 B5190333 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene

Cat. No.: B5190333
M. Wt: 357.4 g/mol
InChI Key: GABXRNHSUBUKJR-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene is a complex organic compound with a unique structure that includes methoxy, prop-2-enyl, and nitrobenzene groups

Mechanism of Action

The mechanism of action of “4-allyl-2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene” would depend on its intended use. As a derivative of eugenol, it might share some of its biological activities .

Safety and Hazards

The safety and hazards associated with “4-allyl-2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene” would depend on its exact composition and usage. Proper handling and storage are essential to ensure safety .

Future Directions

The future directions for “4-allyl-2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene” could involve its use in the synthesis of novel drugs, given its potential impact as highlighted by the chemistry of eugenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined through a series of reactions. For instance, the synthesis might involve the alkylation of 2-methoxy-4-prop-2-enylphenol with 3-chloropropanol, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, but could include various substituted benzene derivatives.

Scientific Research Applications

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-6-16-8-10-19(20(14-16)24-3)26-12-5-11-25-18-9-7-15(2)13-17(18)21(22)23/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABXRNHSUBUKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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